Methyl 6-aminospiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-aminospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminospiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexanone with an appropriate amine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminospiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 6-aminospiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism by which Methyl 6-aminospiro[2.5]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
2-azaspiro[3.4]octane: Another spirocyclic compound with a different ring structure, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where such properties are desired.
Biological Activity
Methyl 6-aminospiro[2.5]octane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which often correlates with diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its biological efficacy. The spiro structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. For instance, derivatives of spiro-azetidinones have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating strong potency comparable to established antibiotics like amoxicillin and gentamicin .
Table 1: Antimicrobial Activity of Spiro Compounds
Compound | Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | TBD | |
Spiro-azetidinone Derivative | Escherichia coli | 6.25 | |
Spiro-oxindole β-lactam | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
This compound has been investigated for its potential anti-inflammatory effects, particularly through the inhibition of prostaglandin E2 (PGE2) receptors. Compounds exhibiting this activity can be crucial in treating inflammatory diseases such as rheumatoid arthritis and periodontitis .
Anticancer Properties
The anticancer potential of spirocyclic compounds has also been a focus of research. For example, studies on related spiro compounds have shown inhibition of Src kinase activity, which plays a significant role in cancer cell proliferation and migration. Specific derivatives demonstrated IC50 values as low as 0.9 μM against Src kinase, suggesting that this compound could similarly inhibit cancer cell growth .
Case Study: Src Kinase Inhibition
A recent study synthesized several derivatives of spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile that inhibited Src kinase activity without affecting the MDM2/p53 interaction in HEK293 cells. This highlights the potential for designing targeted therapies based on the structural features of spiro compounds .
The mechanisms underlying the biological activities of this compound are likely related to its ability to interact with specific enzymes and receptors:
- Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anti-inflammatory : It may block PGE2 receptor signaling pathways or modulate cytokine release.
- Anticancer : Inhibition of kinases like Src may interfere with signaling pathways critical for tumor growth and metastasis.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 6-aminospiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h7-8H,2-6,11H2,1H3 |
InChI Key |
RTPPOTPUSKTGNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12CCC(CC2)N |
Origin of Product |
United States |
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